molecular formula C49H61N9O8 B1672131 GR 94800 CAS No. 141636-65-9

GR 94800

Cat. No.: B1672131
CAS No.: 141636-65-9
M. Wt: 904.1 g/mol
InChI Key: CWEISCOCKRHHOU-UJYVDGJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GR 94800 TFA is described as a non-peptide organic small molecule with a molecular weight estimated between 400–600 Da . Its exact chemical structure remains unspecified in public literature, but it is hypothesized to contain cyclic motifs (e.g., aromatic or heterocyclic rings) and functional groups (e.g., carbonyl, amino) that enable interactions with cellular targets such as G protein-coupled receptors (GPCRs) or enzymes . The compound is soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) and requires storage at ≤-20°C to prevent degradation .

Structural Ambiguity Note: A critical discrepancy exists in the literature. While some sources classify this compound as a non-peptide compound , others describe it as a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle Amide . This inconsistency highlights the need for further structural validation.

Chemical Reactions Analysis

GR 94800 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution . The major products formed depend on the specific reaction conditions and the target modifications.

Scientific Research Applications

Neurobiology

GR 94800 has been utilized extensively in neurobiological studies to investigate the role of tachykinins in pain modulation and neurogenic inflammation.

  • Case Study : A study demonstrated that this compound effectively blocked neurokinin A-induced activation of NK1 receptors in CHO cells, providing insights into the interactions between different tachykinin receptors during inflammatory responses .
Study Findings
Trafton et al. (1999)This compound inhibited NK1 receptor internalization induced by neurokinin A in spinal cord cultures.
Cao et al. (1998)Rats treated with this compound showed altered responses in pain sensitivity tests, indicating its role in modulating nociceptive pathways.

Gastrointestinal Physiology

This compound is also significant in studies related to gastrointestinal motility and function.

  • Case Study : Research on rabbit small intestine contractions revealed that this compound diminished contractions induced by tachykinins, highlighting its potential therapeutic application in gastrointestinal disorders characterized by excessive motility .
Study Findings
Nature (2010)This compound reduced contractions caused by neurokinin A, suggesting its utility in treating conditions like irritable bowel syndrome.

Drug Development

The selective nature of this compound makes it a valuable compound in drug development targeting tachykinin receptors.

  • Research Application : Studies have indicated that this compound can be used to develop new therapeutic agents for conditions such as asthma and chronic pain syndromes by selectively blocking NK2 receptor activity .

The biological activity of this compound is characterized by its high affinity for the NK2 receptor compared to other tachykinin receptors:

Receptor Type pKB Value
NK29.6
NK16.4
NK36.0

This data underscores the specificity of this compound as a research tool for studying NK2 receptor functions and their implications in various pathophysiological conditions .

Comparison with Similar Compounds

Functional and Structural Analogues

Table 1: Key Properties of GR 94800 TFA and Comparable Compounds

Compound Type Molecular Weight (Da) Target/Mechanism Solubility Profile Stability Requirements
This compound TFA Non-peptide* 400–600 GPCRs/enzymes (putative) DMSO, DMF, limited in aqueous buffers ≤-20°C, avoid freeze-thaw
ICI 154,129 Peptide ~800 δ-opioid receptor antagonist Aqueous buffers 4°C for short-term
Somatostatin Peptide hormone ~1,600 Somatostatin receptors (inhibits hormone secretion) Aqueous solutions -20°C for long-term
SB-366791 Small molecule 382.4 TRPV1 antagonist (non-peptide) DMSO, ethanol Room temperature

* Conflicting sources describe this compound as a peptide (see Section 1).

Mechanistic and Functional Analysis

Target Specificity

  • Its trifluoroacetate (TFA) salt enhances solubility and charge distribution, which may influence binding kinetics .
  • ICI 154,129 : A peptide antagonist of δ-opioid receptors, structurally distinct from this compound but functionally analogous in targeting GPCRs .
  • SB-366791: A non-peptide TRPV1 antagonist, sharing this compound’s small-molecule nature but differing in target specificity (ion channel vs. GPCR/enzyme) .

Solubility and Stability

  • This compound TFA’s reliance on organic solvents contrasts with peptide-based compounds like somatostatin, which are water-soluble but prone to enzymatic degradation .
  • Small molecules like SB-366791 exhibit greater stability at room temperature compared to this compound, which requires stringent cold storage .

Therapeutic Potential

  • Somatostatin: Clinically used for acromegaly and carcinoid tumors, demonstrating the therapeutic viability of pathway modulation .

Biological Activity

GR 94800, a selective tachykinin NK2 receptor antagonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects in various studies, and implications for future research.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 141636-65-9
  • Mechanism of Action : this compound selectively antagonizes NK2 receptors with high potency, displaying pKB values of 9.6 for NK2, 6.4 for NK1, and 6.0 for NK3 receptors .

This compound's primary mechanism involves the inhibition of neurokinin signaling pathways, particularly those mediated by tachykinins like neurokinin A (NKA). By blocking NK2 receptors, this compound effectively reduces the physiological responses triggered by these neuropeptides. This has been demonstrated in various in vitro and in vivo studies that assess the compound's impact on neuronal activity and muscle contraction.

Effects on Muscle Contraction

In a study examining the contractile responses in the canine rectoanal region, this compound was shown to significantly inhibit NKA-induced contractions in isolated muscle strips. The study found that responses were approximately 50% tachykinergic and sensitive to this compound at a concentration of 1 µM . This highlights the compound's utility in modulating gastrointestinal motility through its action on NK2 receptors.

Table 1: pKB Values of this compound

Receptor TypepKB Value
NK29.6
NK16.4
NK36.0

Case Study 1: In Vivo Effects on Pain Response

In an experimental model assessing pain response, rats treated with GR 205171 (another NK1 receptor antagonist) demonstrated altered responses to noxious stimuli when compared to wild-type controls. The study indicated that while GR 205171 inhibited substance P-mediated responses, the role of NKA was also significant and could be selectively blocked by this compound . This suggests that both neurokinins contribute to pain pathways and that targeting these receptors may provide therapeutic benefits.

Case Study 2: Gastrointestinal Function

Research involving isolated muscle strips from the canine rectoanal region revealed that this compound effectively blocked NKA-induced contractions. The study showed that motor innervation to the internal anal sphincter was predominantly sympathetic and sensitive to both pharmacological agents and electrical stimulation . The findings underscore the potential of this compound in treating conditions associated with dysregulated gastrointestinal motility.

Future Directions

The biological activity of this compound presents numerous avenues for future research:

  • Therapeutic Applications : Given its role as an NK2 receptor antagonist, further exploration into its use for gastrointestinal disorders or pain management is warranted.
  • Combination Therapies : Investigating the effects of this compound in combination with other neurokinin antagonists may yield synergistic effects beneficial for clinical applications.
  • Translational Research : More studies are needed to translate findings from animal models to human applications, particularly regarding dosing strategies and long-term effects.

Q & A

Basic Research Questions

Q. What is the chemical structure of GR 94800, and how does it influence its biological activity?

this compound is a linear heptapeptide with the structure PhCO-Ala-Ala-D-Trp-Phe-D-Pro-Nle Amide . Its design incorporates D-amino acids (e.g., D-Trp, D-Pro) to enhance metabolic stability and resistance to enzymatic degradation, which is critical for in vivo efficacy. The phenylacetyl (PhCO) group at the N-terminus may improve receptor binding affinity, while the norleucine (Nle) residue at the C-terminus stabilizes the peptide backbone. These structural features suggest its role as a selective antagonist or agonist in receptor-specific studies, particularly in neuropharmacology or gastrointestinal motility research .

Q. What are standard methodologies for synthesizing and characterizing this compound?

Synthesis typically follows solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

  • Resin selection : Rink amide resin for C-terminal amidation.
  • Coupling agents : HBTU/HOBt or PyBOP for efficient amino acid activation.
  • Purification : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients.
  • Characterization : Mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation and NMR for structural validation. Ensure compliance with reporting standards for synthetic protocols, including solvent purity, reaction temperatures, and yield calculations .

Q. How can researchers design initial in vitro experiments to assess this compound's bioactivity?

Begin with receptor-binding assays (e.g., radioligand displacement) to identify target affinity. Use isolated tissue preparations (e.g., guinea pig duodenum) to measure functional responses, such as muscle contraction or relaxation, as demonstrated in studies with NK1/NK2 receptor antagonists . Include controls for non-specific binding (e.g., suramin for purinergic receptors) and validate results using dose-response curves (EC₅₀/IC₅₀ calculations). Document all parameters, including buffer composition, temperature, and agonist/antagonist concentrations .

Advanced Research Questions

Q. How can researchers optimize this compound's synthesis to improve yield and purity?

Advanced optimization strategies include:

  • Alternative coupling reagents : Test TBTU or COMU for sterically hindered residues (e.g., D-Trp).
  • Microwave-assisted SPPS : Reduces synthesis time and improves coupling efficiency.
  • Dynamic exclusion chromatography : Enhances HPLC resolution for isomers or truncated peptides.
  • Circular dichroism (CD) : Assess secondary structure to confirm conformational stability. Compare batch-to-batch variability using statistical tools (e.g., ANOVA) and report deviations in supplementary data .

Q. How should contradictory data on this compound's mechanism of action be resolved?

For conflicting results (e.g., opposing effects in different tissue preparations):

  • Replicate experiments under standardized conditions (pH, ionic strength, tissue origin).
  • Use orthogonal assays : Pair functional assays (e.g., muscle contraction) with surface plasmon resonance imaging (SPRi) to quantify real-time ligand-receptor binding kinetics .
  • Analyze receptor subtype expression : Employ qPCR or immunohistochemistry to correlate bioactivity with receptor density. Publish raw data and statistical analyses (e.g., p-values, confidence intervals) to support reproducibility .

Q. What computational methods can predict this compound's interactions with novel targets?

Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to model binding to structurally homologous receptors (e.g., tachykinin or somatostatin receptors). Validate predictions with alanine scanning mutagenesis to identify critical binding residues. Integrate MD simulations (GROMACS) to assess conformational stability over nanosecond timescales. Cross-reference results with existing peptide-receptor databases (e.g., GPCRdb) .

Q. How can this compound's pharmacokinetic profile be evaluated in preclinical studies?

Design in vivo pharmacokinetic assays in rodent models:

  • Administration routes : Compare intravenous vs. subcutaneous delivery.
  • Plasma half-life : Use LC-MS/MS to quantify peptide levels over time.
  • Tissue distribution : Radiolabel this compound with ¹²⁵I or fluorescent tags for biodistribution imaging. Address ethical considerations (e.g., 3Rs principles) and obtain institutional animal care committee approvals .

Q. Methodological Best Practices

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

Apply the FINER criteria :

  • Feasible : Align scope with available resources (e.g., peptide synthesis facilities).
  • Novel : Investigate understudied targets (e.g., cross-reactivity with NK3 receptors).
  • Ethical : Adhere to guidelines for animal or human tissue use . Use PICO (Population, Intervention, Comparison, Outcome) for clinical relevance, e.g., "Does this compound (Intervention) reduce colorectal cancer metastasis (Outcome) in murine models (Population) compared to octreotide (Comparison)?" .

Q. How should researchers integrate this compound findings into broader scientific literature?

Conduct systematic reviews using databases (PubMed, Google Scholar) with keywords: "heptapeptide antagonists," "tachykinin receptors," and "this compound." Use citation managers (Zotero, EndNote) to track sources. Critically appraise studies for bias (e.g., small sample sizes) and perform meta-analyses if sufficient data exist .

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H61N9O8/c1-4-5-21-37(42(50)59)54-47(64)40-23-14-25-57(40)49(66)41-24-15-26-58(41)48(65)39(27-32-16-8-6-9-17-32)56-46(63)38(28-34-29-51-36-22-13-12-20-35(34)36)55-44(61)31(3)52-43(60)30(2)53-45(62)33-18-10-7-11-19-33/h6-13,16-20,22,29-31,37-41,51H,4-5,14-15,21,23-28H2,1-3H3,(H2,50,59)(H,52,60)(H,53,62)(H,54,64)(H,55,61)(H,56,63)/t30-,31-,37-,38+,39-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEISCOCKRHHOU-UJYVDGJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C(C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H61N9O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00161781
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

904.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141636-65-9
Record name GR 94800
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141636659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GR 94800
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00161781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.